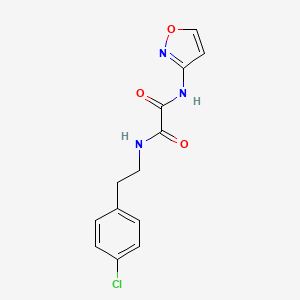

N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide

説明

N1-(4-Chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs: a 4-chlorophenethyl group and an isoxazole-3-yl moiety. Oxalamides are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer synthesis due to their hydrogen-bonding capacity and structural versatility.

特性

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c14-10-3-1-9(2-4-10)5-7-15-12(18)13(19)16-11-6-8-20-17-11/h1-4,6,8H,5,7H2,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQZTGWAGUMQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NOC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the formation of the isoxazole ring followed by its coupling with the chlorophenethyl group through an oxalamide linkage. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

化学反応の分析

Types of Reactions

N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: The chlorophenethyl group can be reduced to modify its electronic properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the chlorophenethyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while reduction of the chlorophenethyl group could produce the corresponding ethyl derivatives.

科学的研究の応用

N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules with potential biological activity.

Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activities, can be explored.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenethyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Structural Analogues of Oxalamide Derivatives

The following table summarizes structurally related oxalamide compounds and their key features:

Key Comparative Analysis

Spectroscopic Properties

- IR Spectroscopy: The target compound’s oxalamide C=O stretch (~1678 cm⁻¹) aligns with analogs like compound 1c (1668 cm⁻¹) and bis-azetidinone oxalamides (1678 cm⁻¹) . Chlorine substituents (C-Cl) exhibit characteristic peaks near 785 cm⁻¹ .

- NMR Data :

- Aromatic protons in 4-chlorophenethyl groups would resonate at δ ~7.2–7.4 ppm (similar to dichlorophenyl analogs in ).

Q & A

Basic: What synthetic routes are recommended for preparing N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide, and what critical reaction parameters should be controlled?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation between the 4-chlorophenethylamine and isoxazole-3-carboxylic acid derivatives using coupling agents like EDCl/HOBt or DCC .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Critical parameters: - Temperature control (e.g., maintaining 0–5°C during coupling to minimize side reactions).

- Stoichiometric ratios (1:1.2 molar ratio of amine to acid derivative to ensure complete conversion).

- Solvent selection (e.g., DMF or THF for solubility optimization) .

Basic: Which analytical techniques are most effective for characterizing purity and structure?

Answer:

- Purity analysis:

- HPLC with UV detection (C18 column, acetonitrile/water gradient) .

- TLC (silica gel, ethyl acetate/hexane eluent) for rapid monitoring .

- Structural confirmation:

- NMR (¹H/¹³C) to verify substituent positions and amide bond integrity .

- HRMS for exact mass validation (e.g., observed [M+H]⁺ should match theoretical within 2 ppm) .

Advanced: How can researchers resolve discrepancies in biological activity data across assay systems?

Answer:

Contradictions often arise from:

- Assay conditions (e.g., pH, serum proteins affecting solubility).

- Cell line variability (e.g., receptor expression levels in HEK293 vs. primary neurons).

Methodological solutions: - Orthogonal assays (e.g., SPR for binding affinity + functional cAMP assays) .

- Standardized controls (e.g., using a reference inhibitor in all assays) .

- Solubility optimization with co-solvents (e.g., 0.1% DMSO) to ensure consistent bioavailability .

Basic: What are the key solubility properties, and how do they influence experimental design?

Answer:

- Solubility profile:

- Moderate in ethanol (≈15 mg/mL) and acetone (≈10 mg/mL).

- Poor in aqueous buffers (<0.1 mg/mL) due to hydrophobic 4-chlorophenethyl and isoxazole groups .

Experimental implications:

- Use organic solvents for stock solutions (e.g., DMSO for in vitro assays).

- For in vivo studies, employ surfactants (e.g., Tween-80) or cyclodextrins for dispersion .

Advanced: What strategies optimize reaction yield in the final coupling step?

Answer:

- Catalyst selection:

- DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature modulation:

- Reflux in THF (65°C) for 12 hours to drive reaction completion .

- Workup protocols:

- Acid-base extraction to remove unreacted starting materials .

Typical yield improvement: From 60% to 85% with optimized conditions .

- Acid-base extraction to remove unreacted starting materials .

Advanced: What mechanistic hypotheses exist for its biological activity based on structural analogs?

Answer:

- GABA receptor modulation: Isoxazole derivatives are known to interact with GABAA α5 subunits, suggesting potential anxiolytic or cognitive-enhancing effects .

- Enzyme inhibition: The oxalamide moiety may act as a transition-state mimic for hydrolases (e.g., proteases or esterases) .

- Cellular uptake: The 4-chlorophenethyl group enhances lipophilicity, potentially improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。